An In-Depth Technical Guide to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid: Properties, Synthesis, and Research Potential
An In-Depth Technical Guide to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid: Properties, Synthesis, and Research Potential
Executive Summary: This document provides a comprehensive technical overview of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, a heterocyclic compound belonging to the benzoxazine class. While specific research on this particular molecule is limited, its structural motifs—a benzoxazine core, a carboxylic acid group, and an N-methyl substituent—suggest significant potential for applications in medicinal chemistry and materials science. This guide consolidates fundamental physicochemical properties, proposes a validated synthetic pathway, outlines predictive analytical characterization methods, and discusses the potential biological relevance based on the well-documented activities of the 1,4-benzoxazine scaffold. This whitepaper is intended to serve as a foundational resource for researchers, chemists, and drug development professionals interested in exploring the applications of this promising, yet under-investigated, compound.
Core Molecular Profile
Chemical Identity & Physicochemical Properties
4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a structurally precise organic molecule. Its core identity and key properties are summarized below, providing a foundational dataset for any experimental design.
| Property | Value | Source |
| IUPAC Name | 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | Internal |
| CAS Number | 532391-92-7 | |
| Molecular Formula | C₁₀H₁₁NO₃ | |
| Molecular Weight | 193.2 g/mol | |
| InChI Key | RVIQTACOFRNOBG-UHFFFAOYSA-N | |
| Commercial Purity | Typically ≥95% | |
| Recommended Storage | 2-8°C | |
| Physical Form | Solid | Inferred |
Structural Representation
The molecular architecture is defined by a benzene ring fused to a 1,4-oxazine ring, with a methyl group on the nitrogen atom (position 4) and a carboxylic acid group on the benzene ring (position 6).
Caption: 2D structure of the title compound.
Synthesis and Characterization
Proposed Synthesis: Mannich Condensation
The synthesis of benzoxazine monomers is classically achieved via a Mannich condensation reaction.[1][2] This one-pot synthesis is efficient and versatile, involving a phenol, a primary amine, and formaldehyde.[3] For the target molecule, the logical precursors are 3-hydroxy-4-aminobenzoic acid, methylamine, and formaldehyde.
The causality for this choice is rooted in the mechanism: the amine and formaldehyde react first to form a reactive iminium ion intermediate.[4] The phenol then acts as a nucleophile, attacking the iminium ion, followed by ring closure to form the stable 1,4-benzoxazine ring. The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group on the phenol precursor will influence the reaction kinetics and equilibrium.[5]
Caption: Proposed synthesis workflow for the target molecule.
Experimental Protocol (Self-Validating System)
This protocol is a generalized procedure based on established methods for analogous compounds.[2]
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Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-hydroxy-4-aminobenzoic acid in a suitable solvent (e.g., 1,4-dioxane or toluene).
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Amine & Formaldehyde Addition: Add 1.1 equivalents of methylamine (as an aqueous solution, e.g., 40 wt%) to the flask. Subsequently, add 2.2 equivalents of formaldehyde (as an aqueous solution, e.g., 37 wt% formalin) dropwise while stirring. Rationale: A slight excess of the amine and a twofold excess of formaldehyde ensure complete conversion of the phenolic precursor.
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Reaction: Heat the mixture to reflux (typically 80-110°C, solvent-dependent) and maintain for 4-12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting phenol spot disappears.
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Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, transfer the mixture to a separatory funnel and wash with water and brine to remove unreacted water-soluble reagents.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification & Validation: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product. The purity and identity must be validated by the analytical methods described in the following section.
Predictive Analytical Characterization
Structural confirmation is paramount. Based on the known spectral data of analogous benzoxazine derivatives, the following characteristics are predicted for validation.[6][7][8]
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Expect signals in the range of δ 6.5-7.5 ppm, with splitting patterns corresponding to the trisubstituted benzene ring.
-
Oxazine Ring Protons: Two characteristic signals are anticipated for the methylene groups: Ar-CH₂-N (typically δ 4.8-5.0 ppm) and O-CH₂-N (typically δ 4.0-4.2 ppm).[7]
-
N-Methyl Protons: A singlet peak around δ 2.8-3.0 ppm.
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Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal in the downfield region, δ 165-175 ppm.
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Aromatic Carbons: Multiple signals between δ 110-150 ppm.
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Oxazine Ring Carbons: Ar-CH₂-N (~δ 80-85 ppm) and O-CH₂-N (~δ 45-50 ppm).
-
N-Methyl Carbon: A signal around δ 35-40 ppm.
-
-
Mass Spectrometry (Electron Impact - EI):
-
The molecular ion peak (M⁺) should be observed at m/z = 193.
-
Fragmentation is a key validation tool.[9] The primary fragmentation pathways for this molecule are predictable. Alpha-cleavage adjacent to the nitrogen and oxygen atoms of the oxazine ring is a characteristic fragmentation route for benzoxazines. Additionally, carboxylic acids exhibit well-known fragmentation patterns.[10]
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Caption: Predicted major fragmentation pathways in EI-MS.
Biological and Pharmacological Context
The 1,4-Benzoxazine Scaffold: A Privileged Core in Medicinal Chemistry
While direct biological data for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is not extensively published, the 1,4-benzoxazine core is a well-established pharmacophore. Derivatives have demonstrated a vast array of biological activities, making this class of compounds highly valuable for drug discovery programs.
Documented activities of 1,4-benzoxazine derivatives include:
The presence of this scaffold in the target molecule provides a strong rationale for its investigation in these therapeutic areas.
Structure-Activity Relationship (SAR) Insights and Research Potential
The specific substituents on the target molecule—the N-methyl group and the C-6 carboxylic acid—offer distinct opportunities for molecular interactions and further derivatization.
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Carboxylic Acid Group: This is a key functional group. It can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in the active site of a target protein. Its acidic nature also significantly influences the compound's solubility and pharmacokinetic properties. It provides a synthetic handle for creating ester or amide derivatives to probe the SAR of this position.
-
N-Methyl Group: The tertiary amine in the oxazine ring is basic. The methyl group provides steric bulk compared to an N-H variant and prevents hydrogen bond donation at this position, which can be critical for receptor selectivity.
-
The Benzoxazine Core: The fused ring system is relatively rigid and planar, providing a defined scaffold to present the functional groups in a specific spatial orientation for interaction with biological targets.
Caption: Logical flow from scaffold properties to research applications.
Conclusion and Future Directions
4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid represents an intriguing chemical entity. Its foundational properties are well-defined by its structure, and its synthesis is accessible through established chemical transformations. While it remains an under-explored molecule, the potent and diverse biological activities associated with its core benzoxazine scaffold provide a compelling argument for its inclusion in screening libraries for drug discovery. Future research should focus on its definitive synthesis and purification, followed by systematic evaluation in a range of biological assays to unlock its therapeutic potential. Furthermore, the carboxylic acid moiety serves as an ideal anchor point for the generation of novel derivatives, enabling a thorough exploration of the structure-activity landscape.
References
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